1,1,1-Trifluoropropan-2-yl carbonochloridate

Übersicht

Beschreibung

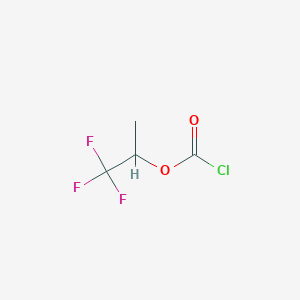

1,1,1-Trifluoropropan-2-yl carbonochloridate is a chemical compound with the molecular formula C4H4ClF3O2 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 1,1,1-Trifluoropropan-2-yl carbonochloridate consists of carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), and oxygen (O) atoms . The InChI code for the compound is 1S/C4H4ClF3O2/c1-2(4(6,7)8)10-3(5)9/h2H,1H3 .Physical And Chemical Properties Analysis

1,1,1-Trifluoropropan-2-yl carbonochloridate is a liquid at room temperature . It has a molecular weight of 176.52 . The compound should be stored in an inert atmosphere, under -20°C .Wissenschaftliche Forschungsanwendungen

Catalytic Fluoromethylation

1,1,1-Trifluoropropan-2-yl carbonochloridate's applications in scientific research are extensive, particularly in catalytic fluoromethylation processes. It is valuable for introducing fluoromethyl groups into organic compounds, enhancing their chemical and metabolic stability, lipophilicity, and bioavailability. Such modifications are crucial for pharmaceuticals and agrochemicals, highlighting the compound's significance in synthetic organic chemistry. Photoredox catalysis, utilizing visible-light-induced single-electron-transfer processes, leverages compounds like 1,1,1-Trifluoropropan-2-yl carbonochloridate for radical fluoromethylation, demonstrating its utility in developing redox-neutral, high-yield reactions under mild conditions (Koike & Akita, 2016).

Fluoride-rebound Mechanism for C(sp3)-CF3 Bond Formation

Another innovative application is observed in the fluoride-rebound mechanism for forming C(sp3)-CF3 bonds. This mechanism highlights the compound's role in generating trifluoromethylated compounds via borane-catalyzed cleavage and reformation of C–F bonds. Such processes are instrumental in synthesizing fluorine-substituted compounds, offering new pathways for the creation of pharmaceuticals and materials with enhanced properties (Levin et al., 2017).

Oxidative Trifluoromethylation

Oxidative trifluoromethylation techniques, utilizing 1,1,1-Trifluoropropan-2-yl carbonochloridate, are pivotal for constructing carbon-CF3 bonds. This approach enables direct trifluoromethylation of various C-H bonds, showcasing the compound's flexibility and efficiency in organic synthesis. Copper-mediated or metal-free oxidative C-H trifluoromethylation exemplifies the ability to introduce CF3 groups into terminal alkynes, tertiary amines, and other nucleophiles, broadening the scope of trifluoromethylated products accessible for drug discovery and agrochemical development (Chu & Qing, 2014).

Safety and Hazards

Eigenschaften

IUPAC Name |

1,1,1-trifluoropropan-2-yl carbonochloridate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClF3O2/c1-2(4(6,7)8)10-3(5)9/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGUMWDAVOODOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)OC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-6-methyl-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2750263.png)

![Phenyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate](/img/structure/B2750266.png)

![N-(2-chlorophenyl)-4-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2750269.png)

![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-3-methoxybenzamide](/img/structure/B2750272.png)

![7-Nitro-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid](/img/structure/B2750275.png)

![3-[3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid](/img/structure/B2750278.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B2750282.png)

![3-ethyl-7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2750284.png)